Cas no 5255-67-4 (Ethyl pyridin-2-ylcarbamate)
Ethyl pyridin-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Pyridin-2-ylcarbamic acid ethyl ester
- 2-PYRIDINYL-CARBAMIC ACID ETHYL ESTER
- ethyl N-pyridin-2-ylcarbamate
- Carbamic acid,2-pyridinyl-,ethyl ester
- ethoxy-N-(2-pyridyl)carboxamide
- Ethyl 2-pyridinylcarbamate
- ethyl pyridin-2-ylcarbamate
- ethylpyridin-2-ylcarbamate
- D96330
- Carbamic acid, 2-pyridinyl-, ethyl ester
- Oprea1_495575
- AC-907/25004804
- CS-0088372
- AKOS003239350
- SB54214
- DTXSID20284209
- FT-0613396
- QRKMGCXMJZJTGC-UHFFFAOYSA-N
- 5255-67-4
- ethyl N-(pyridin-2-yl)carbamate
- CHEMBL3235067
- LS-08266
- SCHEMBL6179239
- NSC36241
- BDBM50006542
- NSC-36241
- MFCD00234433
- Ethyl 2-pyridinylcarbamate #
- NSC 36241
- Oprea1_791865
- N-pyridyl-4-ethylurethane
- 2-Pyridinylcarbamicacidethylester
- ALBB-024915
- DB-203528
- STL301494
- Ethyl pyridin-2-ylcarbamate
-
- MDL: MFCD00234433
- Inchi: 1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)
- InChI Key: QRKMGCXMJZJTGC-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=CN=1)=O)CC
Computed Properties
- Exact Mass: 166.07400
- Monoisotopic Mass: 166.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 51.2A^2
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 228.5±13.0 °C at 760 mmHg
- Flash Point: Not available
- Refractive Index: 1.562
- PSA: 51.22000
- LogP: 1.72300
Ethyl pyridin-2-ylcarbamate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
Ethyl pyridin-2-ylcarbamate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl pyridin-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB415127-500 mg |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 500MG |
€195.40 | 2023-02-19 | ||
| abcr | AB415127-1 g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB415127-5 g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB415127-10 g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 10 g |
€1,074.00 | 2023-07-19 | ||
| Chemenu | CM176269-5g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 95% | 5g |
$497 | 2021-08-05 | |
| ChemScence | CS-0088372-5g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 5g |
$278.0 | 2022-04-27 | ||
| ChemScence | CS-0088372-10g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 10g |
$487.0 | 2022-04-27 | ||
| ChemScence | CS-0088372-25g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 25g |
$974.0 | 2022-04-27 | ||
| TRC | E259035-250mg |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E259035-500mg |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 500mg |
$ 300.00 | 2022-06-05 |
Ethyl pyridin-2-ylcarbamate Suppliers
Ethyl pyridin-2-ylcarbamate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Ethyl pyridin-2-ylcarbamate
Ethyl pyridin-2-ylcarbamate (CAS No. 5255-67-4): A Comprehensive Overview
Ethyl pyridin-2-ylcarbamate, with the chemical formula C9H11NO2 and a CAS number of 5255-67-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyridine ring linked to a carbamate group, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry.
The structural integrity of ethyl pyridin-2-ylcarbamate makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the pyridine moiety enhances its reactivity, allowing for further functionalization through various chemical transformations. This characteristic has positioned it as a key building block in the construction of pharmacophores, particularly in the development of novel therapeutic agents.
In recent years, ethyl pyridin-2-ylcarbamate has been extensively studied for its potential in medicinal chemistry. Its ability to serve as a precursor for more intricate structures has made it indispensable in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its unique properties to develop compounds with enhanced biological activity and improved pharmacokinetic profiles.
One of the most compelling aspects of ethyl pyridin-2-ylcarbamate is its role in the development of small-molecule inhibitors. These inhibitors are designed to target specific enzymes or receptors involved in various disease pathways. The pyridine ring, in particular, provides a scaffold that can be modified to optimize binding affinity and selectivity. This has led to the discovery of several promising candidates for treating conditions such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of ethyl pyridin-2-ylcarbamate typically involves multi-step reactions that require precise control over reaction conditions. Common methods include condensation reactions between pyridine derivatives and carbamic acid esters. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
Recent studies have highlighted the utility of ethyl pyridin-2-ylcarbamate in the development of bioactive molecules with therapeutic potential. For instance, researchers have explored its use in creating novel antiviral agents. The structural features of this compound allow it to interact with viral enzymes and proteins, thereby inhibiting replication and spread. Such findings underscore its importance as a scaffold for drug discovery efforts.
In addition to its pharmaceutical applications, ethyl pyridin-2-ylcarbamate has found utility in agrochemical research. Its derivatives have been investigated for their potential as pesticides and herbicides due to their ability to disrupt metabolic pathways in pests. This dual functionality makes it a versatile compound with broad applications across multiple industries.
The chemical properties of ethyl pyridin-2-ylcarbamate also make it an attractive candidate for material science applications. Researchers have explored its use in developing organic semiconductors and conductive polymers. The electron-rich nature of the pyridine ring contributes to its conductivity, making it suitable for use in electronic devices and sensors.
The safety profile of ethyl pyridin-2-ylcarbamate is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have demonstrated that when handled properly, this compound exhibits low toxicity and minimal environmental impact.
The future prospects for ethyl pyridin-2-ylcarbamate are promising, with ongoing research aimed at expanding its applications further. Innovations in synthetic chemistry continue to unlock new possibilities for this compound, paving the way for novel drug candidates and advanced materials. As our understanding of its properties grows, so too does its potential to contribute to scientific and technological advancements.
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